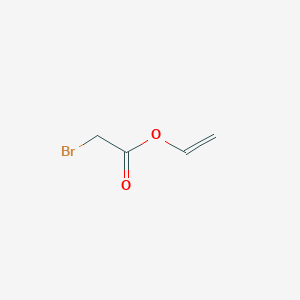

Vinyl bromoacetate

Description

Significance of α-Bromoesters as Versatile Synthetic Intermediates

α-Bromoesters, such as ethyl bromoacetate (B1195939), are a class of organic compounds that serve as highly valuable intermediates in a wide array of chemical transformations. Their utility stems from the presence of two key functional groups: the ester and the carbon-bromine bond at the alpha position. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of an ester-containing moiety onto a variety of nucleophiles. Furthermore, the protons on the α-carbon are acidic and can be removed by a base to form an enolate, which can then participate in reactions like the Reformatsky reaction. Ethyl bromoacetate, a well-studied α-bromoester, is prepared through methods such as the esterification of bromoacetic acid or the direct bromination of ethyl acetate (B1210297). orgsyn.orgsigmaaldrich.com The vapors of compounds like ethyl bromoacetate are known to be lachrymatory, necessitating careful handling in a well-ventilated hood. orgsyn.org

Historical Context and Evolution of Research on Vinyl Bromoacetate Analogs

The study of vinyl esters has a rich history, with vinyl acetate being the most prominent analog. Early synthesis of vinyl acetate involved the addition of acetic acid to acetylene, a process first discovered by Fritz Klatte in 1912 using mercury(II) catalysts. wikipedia.orgwacker.com This method, while historically significant, has been largely superseded. researchgate.net Over the years, research shifted towards more efficient and economical routes. A major breakthrough was the development of a method involving the reaction of ethylene (B1197577) and acetic acid with oxygen over a palladium catalyst. wikipedia.orgacs.org This vapor-phase reaction became the dominant industrial process. acs.org The evolution of vinyl acetate synthesis from acetylene-based to ethylene-based methods reflects broader trends in industrial chemistry towards using cheaper and more available feedstocks. wacker.comresearchgate.net Research into the reactivity of vinyl esters showed they undergo reactions typical of both alkenes and esters, including polymerization, cycloadditions, and transesterification. wikipedia.orgwikipedia.org The instability of the vinyl alcohol monomer, which readily isomerizes to acetaldehyde, meant that indirect synthetic routes to vinyl esters were always necessary. acs.orgyoutube.com

Current Research Frontiers and Prospective Directions in this compound Chemistry

Current research continues to explore the unique reactivity of vinyl haloacetates and their analogs. Vinyl esters are recognized as green and effective alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions for creating C-C bonds. mdpi.com The focus is on developing new catalytic systems that expand the scope and efficiency of reactions involving these monomers. For instance, palladium-catalyzed reactions have demonstrated novel reactivity patterns for vinyl bromides, leading to cine-substitution products instead of the expected ipso-substitution. organic-chemistry.org This opens up new pathways for molecular construction. Furthermore, this compound itself has been employed in enzymatic synthesis, where it serves as a key raw material for producing complex molecules like a glutathione-everolimus conjugate, showcasing its utility in biocatalysis and medicinal chemistry. alfa-chemistry.com Future directions likely involve the development of more sustainable catalytic methods, including organocatalysis and flow chemistry protocols, to harness the synthetic potential of this compound. beilstein-journals.org There is also significant interest in creating degradable vinyl polymers, a field where functional monomers like this compound could play a role in designing materials with controlled lifecycles. nih.govyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHSFZILGOAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Vinyl Bromoacetate

Fundamental Reaction Pathways

The inherent reactivity of vinyl bromoacetate (B1195939) is dictated by the electronic properties of the vinyl group and the nature of the carbon-bromine bond. These features allow for two primary modes of reaction: attack by nucleophiles and homolytic cleavage of the C-Br bond.

Vinyl bromoacetate can undergo nucleophilic substitution, although its reactivity differs from saturated alkyl halides. The sp² hybridization of the vinylic carbon makes direct SN2-type backside attack challenging. quora.com Consequently, nucleophilic substitution at vinylic carbons often proceeds through alternative mechanisms such as addition-elimination or elimination-addition pathways. researchgate.netlibretexts.org

Despite these mechanistic hurdles, the bromine atom in this compound enhances its utility in specific synthetic applications compared to its chloro-analogue. In an enzymatic synthesis of a glutathione-everolimus conjugate, this compound was used to prepare a key intermediate. alfa-chemistry.com The bromine atom in this intermediate demonstrated superior reactivity over chlorine, facilitating an efficient nucleophilic substitution by the thiol group of glutathione (B108866). alfa-chemistry.com This enhanced reactivity is crucial for achieving high yields in conjugation chemistry. alfa-chemistry.com Vinylic halides with intramolecular nucleophiles like thioamides are also known to cyclize, forming heterocyclic structures such as thiazoles through intramolecular nucleophilic substitution at the sp² carbon. researchgate.net

Table 1: Comparison of Halogen Reactivity in Conjugation Synthesis

| Feature | This compound | Vinyl Chloroacetate |

|---|---|---|

| Precursor Role | Raw material for Intermediate 2 synthesis | Compared as less effective alternative |

| Catalysis | Immobilized lipase (B570770) catalysis for reaction with everolimus | - |

| Reactivity | Bromine atom provides superior reactivity for subsequent nucleophilic substitution | Chlorine atom is less reactive |

| Yield | Final conjugation with glutathione achieved an 83% yield | Previous chemical synthesis yielded 42% |

Data sourced from a study on the enzymatic synthesis of glutathione-everolimus. alfa-chemistry.com

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, particularly under photochemical conditions. Direct irradiation with low-frequency UV light is known to cause the scission of the C(sp²)–Br bond in alkenyl halides, generating a corresponding carbon-centered vinyl radical. nih.gov This process forms the basis for numerous radical-mediated transformations.

The generation of vinyl radicals from vinyl halides can also be initiated through single-electron transfer (SET) from a photocatalyst. nih.gov More recently, it has been shown that halogen-bonding interactions can assist in the photochemical generation of vinyl radicals from vinyl halides under visible light, enabling catalyst-free cross-coupling reactions with thiols. nih.gov Mechanistic studies, including inhibition experiments with radical scavengers like TEMPO, have provided strong support for the involvement of radical intermediates in these transformations. nih.gov While these studies often use various vinyl bromides, the principles are directly applicable to this compound, where the C-Br bond can be selectively cleaved to produce an acetoxy-substituted vinyl radical, a reactive intermediate for subsequent bond-forming reactions.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and nickel, are pivotal in activating the C-Br bond of this compound and its derivatives for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Vinyl halides are important substrates for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Hiyama, and Kumada reactions. rsc.org These methods allow for the stereospecific formation of substituted alkenes. While aryl and vinyl chlorides often require specialized, highly active catalyst systems, vinyl bromides and iodides are generally more reactive. rsc.orgorganic-chemistry.org

A nickel-catalyzed reductive vinyl-vinyl coupling has been developed between vinyl triflates and boron-substituted vinyl bromides, providing access to complex dienylboronates. chinesechemsoc.org This reaction proceeds under mild conditions and tolerates a wide array of functional groups. chinesechemsoc.org Similarly, palladium(0) nanoparticles have been shown to catalyze the Hiyama cross-coupling of allyl acetates with aryl and vinyl siloxanes, showcasing the versatility of coupling reactions involving vinylic partners. organic-chemistry.org The palladium-catalyzed coupling of vinyl iodides with ethyl diazoacetate has also been reported, highlighting the potential for vinyl halides to act as electrophilic partners for unconventional nucleophiles. organic-chemistry.org Given these precedents, this compound is an excellent candidate for such transformations, serving as the electrophilic component to be coupled with various organometallic reagents.

Table 2: Substrate Scope in Nickel-Catalyzed Vinyl-Vinyl Cross-Coupling

| Vinyl Triflate Partner | Bromovinylboronate Partner | Product | Yield |

|---|---|---|---|

| Cyclohexenyl triflate | (E)-(2-bromovinyl)boronic acid pinacol (B44631) ester | Dienylboronate 3a | 81% |

| 4-tert-butylcyclohex-1-en-1-yl triflate | (E)-(2-bromovinyl)boronic acid pinacol ester | Dienylboronate 3d | 82% |

| 1-phenylvinyl triflate | (E)-(2-bromovinyl)boronic acid pinacol ester | Dienylboronate 3q | 88% |

| 4-chlorobutyl vinyl triflate | (E)-(2-bromovinyl)boronic acid pinacol ester | Dienylboronate 3s | 77% |

Selected data from a study on nickel-catalyzed cross-electrophile coupling. chinesechemsoc.org

Bromoacetate esters are key reagents in certain olefination protocols, serving as precursors to enolates that react with carbonyl compounds. A notable example is a bromoacetate olefination protocol used for the synthesis of norbixin. acs.orgnih.govnih.gov In this method, the magnesium enolate of ethyl bromoacetate couples with a dialdehyde. acs.orgnih.gov The resulting bromohydrin intermediate undergoes a double elimination of the hydroxyl groups and bromine atoms to furnish the final polyene product after ester hydrolysis. acs.orgnih.gov This strategy demonstrates the utility of the bromoacetate scaffold in building complex, conjugated systems. Although this specific protocol was developed with ethyl bromoacetate, the fundamental reactivity of the bromoacetyl group is translatable, suggesting that this compound could be employed in similar synthetic strategies where the vinyl ester functionality is desired in the final product or as a protecting group.

Table 3: Key Steps in the Bromoacetate Olefination Protocol for Norbixin Synthesis

| Step | Description | Reactants | Result | Yield |

|---|---|---|---|---|

| 1 | Coupling | Magnesium enolate of ethyl bromoacetate, C₂₀ dialdehyde | Bromohydrin intermediate | - |

| 2 | Protection | Bromohydrin, ethyl vinyl ether | 1-ethoxyethyl ether protected intermediate | - |

| 3 | Elimination & Hydrolysis | Protected intermediate, KOMe in refluxing benzene | Norbixin | 82% (over 2 steps) |

Data adapted from a study on the synthesis of norbixin. acs.orgnih.gov

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. wikipedia.org In the context of α-bromoester chemistry, photoredox catalysts facilitate single-electron transfer (SET) to the C-Br bond. nih.gov

A typical mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. wikipedia.orgresearchgate.net The excited-state photocatalyst is a potent reductant and can transfer an electron to the α-bromoester. This reduction results in the homolytic cleavage of the carbon-bromine bond, generating a carbon-centered radical at the α-position and a bromide anion. nih.gov This α-carbonyl radical is a key intermediate that can participate in various C-C bond-forming reactions. For instance, a photoredox methodology for the C(sp³)-C(sp³) coupling between α-bromoesters and triethylamine (B128534) has been developed, where the generated α-carbonyl radical reacts with an amine radical cation intermediate. nih.gov Such electron transfer mechanisms provide a modern, efficient route to functionalize molecules like this compound, complementing traditional thermal methods. rsc.orgyoutube.comsapub.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vinyl chloroacetate |

| Glutathione |

| Everolimus |

| Thioamide |

| Thiazole |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |

| Palladium |

| Nickel |

| Boron |

| Cyclohexenyl triflate |

| (E)-(2-bromovinyl)boronic acid pinacol ester |

| Ethyl bromoacetate |

| Norbixin |

| Ethyl vinyl ether |

| Potassium methoxide (B1231860) (KOMe) |

| Triethylamine |

| Iridium |

| Ruthenium |

Cycloaddition and Rearrangement Reactions

The dual functionality of this compound, possessing both a vinyl group and a good leaving group (bromide), makes it a versatile substrate for cycloaddition and rearrangement reactions. These reactions often proceed through highly reactive intermediates, such as vinyl azides and vinyl cations, leading to the formation of complex molecular architectures.

Formation of Heterocyclic Systems from Vinyl Azide (B81097) Precursors

This compound is a suitable precursor for the in-situ generation of vinyl azide. This is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide anion, commonly from sodium azide. The resulting vinyl azide is a versatile intermediate that can undergo various thermal or photochemically initiated reactions to form a range of nitrogen-containing heterocycles. researchgate.netrsc.org The reactivity of the vinyl azide is often driven by the extrusion of dinitrogen gas (N₂), leading to the formation of highly reactive species like vinyl nitrenes or 2H-azirines. nih.govnih.govscispace.com

These intermediates can then participate in cycloaddition reactions or undergo rearrangements to yield stable heterocyclic products. researchgate.netnih.gov For instance, the thermolysis or photolysis of vinyl azides can lead to the formation of 2H-azirines, which are strained three-membered rings. scispace.com These azirines can then rearrange or react with other molecules to form larger, more stable heterocyclic systems such as pyrroles, imidazoles, and oxazoles. nih.govbeilstein-journals.org

One common pathway involves the [3+2] cycloaddition of a vinyl azide with a suitable dipolarophile. In this process, the vinyl azide acts as a three-atom component. For example, the reaction of vinyl azides with activated alkynes can lead to the formation of triazoles. beilstein-journals.org A general overview of the types of heterocycles that can be synthesized from vinyl azide precursors is presented in Table 1.

Table 1: Heterocyclic Systems Formed from Vinyl Azide Precursors

| Precursor | Intermediate | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Vinyl Azide | 2H-Azirine | Thermal/Photochemical Rearrangement | Pyrrole |

| Vinyl Azide | Vinyl Nitrene | Intramolecular Cyclization | Indole |

| Vinyl Azide | Nitrile Ylide | [3+2] Cycloaddition | Dihydropyrrole |

| Vinyl Azide | - | [3+2] Cycloaddition with Alkynes | Triazole |

| Vinyl Azide | 2H-Azirine | Rearrangement/Cyclization | Isoxazole |

The mechanism for the formation of these heterocycles is often complex and can be influenced by the specific substituents on the vinyl azide and the reaction conditions. For example, in the synthesis of pyrroles, a 2H-azirine intermediate can undergo ring-opening to a nitrile ylide, which then participates in a [3+2] cycloaddition with a dipolarophile. scispace.com Alternatively, radical-initiated processes can lead to the formation of iminyl radicals, which can cyclize to form various heterocyclic amines. scispace.com

Mechanistic Insights into Vinyl Cation Chemistry and Rearrangements

The solvolysis of this compound, particularly in the presence of a non-nucleophilic solvent or with the assistance of a Lewis acid, can lead to the formation of a vinyl cation. wikipedia.orgresearchgate.net This reactive intermediate is characterized by a positive charge on a vinylic carbon atom. The stability and subsequent reactivity of the vinyl cation are highly dependent on the substituents attached to the double bond.

Vinyl cations are known to undergo rapid rearrangements to form more stable carbocations. wikipedia.orgresearchgate.net These rearrangements can be broadly categorized into two main types:

1,2-Shifts: These involve the migration of a neighboring group (hydride, alkyl, or aryl) to the cationic center. This can result in the formation of a more stable allylic cation or another, more substituted, vinyl cation. wikipedia.org However, 1,2-hydride shifts in vinyl cations can have a high activation energy due to the orthogonal arrangement of the interacting orbitals in the transition state. researchgate.net

Rearrangements involving the double bond: These can lead to ring expansion or contraction in cyclic systems or the formation of isomeric vinyl cations. wikipedia.org

The specific rearrangement pathway taken by the vinyl cation derived from this compound would be influenced by the reaction conditions, including the solvent and the presence of any nucleophiles. The general possibilities for vinyl cation rearrangements are summarized in Table 2.

Table 2: Potential Rearrangement Pathways of Vinyl Cations

| Rearrangement Type | Migrating Group | Resulting Intermediate |

|---|---|---|

| 1,2-Shift | Hydride | Allylic Cation |

| 1,2-Shift | Alkyl Group | More Stable Vinyl Cation/Allylic Cation |

| 1,2-Shift | Aryl Group | More Stable Vinyl Cation/Allylic Cation |

| Skeletal Rearrangement | - | Ring-Expanded/Contracted Cation |

The study of such rearrangements provides valuable mechanistic insights into the behavior of these high-energy intermediates. For instance, the observation of specific rearranged products can help to elucidate the structure and stability of the initially formed vinyl cation. The solvolysis of other vinyl halides has been studied extensively to understand these mechanistic details, and it is expected that this compound would follow similar reaction pathways. wikipedia.orgresearchgate.net The presence of the acetate (B1210297) group may also influence the reactivity through neighboring group participation or electronic effects.

Applications of Vinyl Bromoacetate in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The compound's bifunctional nature allows for its participation in reactions that build complex carbon frameworks with precise control over stereochemistry and regiochemistry.

Stereoselective and Regioselective Carbon-Carbon Bond Formations

Vinyl bromoacetate (B1195939) can be employed in C-C bond-forming reactions where stereochemical and regiochemical outcomes are critical. For instance, its enolate chemistry or participation in conjugate additions can lead to the stereoselective formation of new carbon-carbon bonds vanderbilt.edunih.gov. While specific direct examples of vinyl bromoacetate in highly stereoselective C-C bond formations are less prevalent in the provided snippets compared to general bromoacetate chemistry, the principles of alpha-halo ester reactivity suggest its potential in reactions like Michael additions or alkylations where stereocontrol can be achieved through chiral auxiliaries or catalysts vanderbilt.edunih.govorganicchemistrydata.orgrsc.orgnih.gov. The ability to form enolates or participate as an electrophile in nucleophilic additions makes it a candidate for building chiral centers or controlling the relative orientation of substituents in complex molecules.

Synthesis of Polysubstituted Alkenes and Dienyl Systems

This compound can be utilized in strategies for synthesizing polysubstituted alkenes and dienyl systems. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common methods for alkene synthesis, often involving vinyl halides or their equivalents mdpi.comtcichemicals.comchemistry.coachacs.orgwikipedia.orgacs.orgthieme-connect.com. While vinyl bromide itself is a direct substrate in many of these reactions, this compound could serve as a precursor or a related electrophilic partner in modified cross-coupling protocols or other olefination reactions to construct substituted alkenes and dienes mdpi.comresearchgate.net. For example, reactions involving vinylidene cyclopropanes and electrophiles like ethyl bromoacetate can lead to the formation of new C-C bonds, demonstrating the utility of bromoacetate derivatives in constructing unsaturated frameworks rsc.org.

Role in Polymer Chemistry and Macromolecular Engineering

In polymer science, this compound and related vinyl acetate (B1210297) derivatives are instrumental in developing advanced polymeric materials with controlled properties.

Controlled Radical Polymerization Techniques (RAFT, ATRP) for Vinyl Ester-Based Polymers

This compound, or monomers derived from it, can be incorporated into controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersities, and controlled architectures nih.govacs.orgnih.govresearchgate.netsigmaaldrich.comtcichemicals.comrsc.orgharth-research-group.orgmdpi.com. While vinyl acetate itself can be challenging to polymerize via ATRP due to the high reactivity of its radical chain researchgate.net, derivatives like vinyl bromobutanoate have been synthesized and polymerized using RAFT/MADIX techniques to yield polymers with pendent bromine functional groups, suitable for post-polymerization modification nih.govacs.org. These functional groups can serve as initiation sites for further polymerization or for introducing other functionalities. In ATRP, compounds containing alkyl halide functionalities, similar to the bromoacetate moiety, are often used as initiators or precursors to initiators for polymerizing vinyl monomers nih.govsigmaaldrich.comtcichemicals.comrsc.orgmdpi.comrsc.orgcmu.edumdpi.comthescipub.com.

Design and Synthesis of Functionalized Polymers and Block Copolymers

The ability to introduce bromine functionalities via this compound or its derivatives is crucial for creating functionalized polymers and block copolymers. The bromine atom can serve as a reactive handle for post-polymerization modifications, such as nucleophilic substitution or "click" chemistry, allowing for the attachment of various side chains or functional groups nih.govacs.org. In the context of block copolymer synthesis, polymers with terminal halide groups, derived from initiators like those related to bromoacetate, can be used as macroinitiators for the controlled polymerization of a second monomer, leading to well-defined block copolymers harth-research-group.orgmdpi.comcmu.eduacs.orgnih.gov. For example, the synthesis of diblock copolymers like polystyrene-block-poly(vinyl acetate) has been achieved by combining ATRP and RAFT polymerization techniques, often utilizing initiators with activated halide groups cmu.eduacs.org.

Precursor to Reactive Intermediates for Diverse Organic Transformations

This compound can act as a precursor for generating various reactive intermediates that drive a range of organic transformations. The alpha-bromo ester functionality is amenable to reactions that generate nucleophilic species, such as enolates, or can be transformed into ylides or carbenes under specific conditions organicchemistrydata.orgbbhegdecollege.comresearchgate.netegyankosh.ac.in. For instance, the bromoacetate moiety can be involved in nucleophilic displacement reactions or in the formation of stabilized carbanions. These intermediates can then participate in a multitude of reactions, including alkylations, cycloadditions, and rearrangements, thereby expanding the synthetic utility of this compound beyond its direct use as a building block. The presence of the vinyl group also offers possibilities for radical additions or transition-metal-catalyzed reactions involving vinyl radicals rsc.orguni-regensburg.de.

Advanced Analytical Techniques for Elucidating Vinyl Bromoacetate Chemistry

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating, identifying, and quantifying components in complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography (GC) with the identification power of mass spectrometry (MS). It is particularly well-suited for analyzing volatile and semi-volatile organic compounds.

Application in Product Profiling: GC-MS is extensively used for identifying and quantifying reaction products, byproducts, and unreacted starting materials in complex mixtures. For vinyl bromoacetate (B1195939) and its reactions, GC-MS can separate these components based on their volatility and polarity, followed by mass spectrometric detection for identification. The mass spectrum provides a fragmentation pattern (mass-to-charge ratio, m/z) that acts as a molecular fingerprint. For example, in the analysis of isotopically labeled ethyl bromoacetate, GC-MS has been used to confirm molecular integrity by detecting characteristic molecular ions, such as m/z 169 ([M]⁺) and m/z 171 ([M+2]⁺) benchchem.com. This capability is vital for understanding reaction pathways and assessing product purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for analyzing compounds that are non-volatile, thermally labile, or highly polar, which may not be amenable to GC-MS.

Analysis of Non-volatile Species: LC-MS is highly effective for analyzing complex mixtures containing a diverse range of compounds, including those that might be generated from vinyl bromoacetate reactions but are not sufficiently volatile for GC. LC separates analytes based on their interaction with a stationary phase and a mobile phase, while MS provides sensitive detection and structural information. This technique is crucial for impurity profiling and identifying less volatile reaction intermediates or degradation products benchchem.comorganomation.comwaters.comresearchgate.net. The ability to interface liquid chromatography with mass spectrometry, often using ionization techniques like electrospray ionization (ESI), allows for the direct analysis of polar and thermally sensitive molecules, making it a versatile tool in organic chemistry research researchgate.net.

Advanced Structural Analysis (e.g., X-ray Crystallography for Crystalline Derivatives)

For definitive structural determination, especially for complex molecules or crystalline solids, X-ray crystallography remains the gold standard.

Structure Elucidation of Crystalline Derivatives: X-ray crystallography involves diffracting X-rays off a crystalline sample to determine the precise three-dimensional arrangement of atoms within the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. While direct X-ray crystallographic data for this compound itself may not be readily available, it is invaluable for characterizing crystalline derivatives or products formed in reactions involving this compound. For instance, X-ray crystallography has been successfully employed to determine the structures of various organic compounds, including complex natural products and synthetic intermediates, providing atomic-level detail that complements spectroscopic data chemrxiv.orgacs.orgwordpress.com.

Theoretical and Computational Studies of Vinyl Bromoacetate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of molecules like vinyl bromoacetate (B1195939), thereby predicting their inherent reactivity. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potentials, researchers can identify reactive sites and understand the driving forces behind chemical reactions researchgate.netrsc.org. For instance, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide crucial information about a molecule's susceptibility to electrophilic and nucleophilic attack, respectively researchgate.net. The application of various DFT functionals, such as M06-2X or ωB97XD, in conjunction with appropriate basis sets (e.g., 6-311+G(d,p)), allows for accurate prediction of these electronic properties mdpi.comresearchgate.netuhasselt.beresearchgate.net. These calculations can also reveal the distribution of electron density and the presence of polar bonds, which are key determinants of a molecule's reactivity profile researchgate.net. Studies involving similar bromoacetate species have utilized these methods to understand their electronic characteristics, which are directly correlated with their participation in various reaction mechanisms researchgate.net.

Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT Studies)

Computational modeling, predominantly employing DFT, plays a pivotal role in elucidating the detailed mechanisms of reactions involving vinyl bromoacetate or related functional groups. These studies map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step understanding of how reactions proceed mdpi.comuvm.edupku.edu.cn. For example, DFT calculations can differentiate between concerted and stepwise pathways, as well as radical-mediated versus polar mechanisms mdpi.com. The use of solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD), is often integrated into these calculations to account for the influence of the solvent environment on reaction energetics and pathways mdpi.comresearchgate.netuhasselt.be.

Studies on bromoacetate anions, for instance, have employed DFT at the M06-2X-D3/6-311+G(2d,p) level with PCM to investigate proton-coupled electron transfer (PCET) reactions. These calculations have provided rate constants for key steps, such as the initial PCET, and helped rationalize the influence of buffer anions on reaction kinetics researchgate.net. Furthermore, DFT has been used to analyze the mechanisms of cycloaddition reactions involving vinyl systems, identifying preferred pathways and predicting regioselectivity based on frontier molecular orbital (FMO) analysis and transition state geometries mdpi.comresearchgate.netpku.edu.cn. Computational studies can also reveal the role of specific interactions, like hydrogen bonding, in activating or stabilizing transition states, thereby influencing reaction rates and selectivity mdpi.com.

Table 1: Representative DFT Calculations for Reaction Mechanism Studies

| Method/Functional | Basis Set | Solvation Model | Key Findings Related to Reactivity | Citation |

| DFT (M06-2X) | Def2TZVP / 6-31+G(d) | SMD (MeCN) | Elucidation of concerted vs. radical-mediated pathways; identification of lower energy barriers for radical mechanisms. | mdpi.com |

| DFT (M06-2X-D3) | 6-311+G(2d,p) | PCM (aqueous) | Determination of rate constants for PCET steps; influence of buffer anions on proton transfer and radical propagation. | researchgate.net |

| DFT | 6-311++G(d,p) | PCM / SMD | Analysis of pyrolysis mechanisms; identification of transition states and thermodynamic properties. | uhasselt.be |

| DFT (M06-2X) | 6-31G(d) | Not specified | Investigation of cycloaddition mechanisms; prediction of regioselectivity and identification of zwitterionic intermediates. | researchgate.net |

| DFT | Various | Various | Elucidation of radical relay protocols and PCET-promoted radical-radical coupling in complex cascade reactions. | nih.gov |

Photochemical Reaction Dynamics Simulations and Energy Distribution Analysis

The study of photochemical reactions involving this compound necessitates the use of advanced simulation techniques that capture the dynamics of excited states. Molecular dynamics (MD) simulations, including first-principles and mixed quantum-classical approaches, are employed to track the temporal evolution of photoinitiated processes cecam.orgstanford.edujyu.fi. These simulations allow researchers to model potential energy surfaces, understand light-matter interactions, and analyze how energy is distributed among vibrational, rotational, and electronic modes following photoexcitation cecam.orgstanford.edu.

Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are used in conjunction with MD to accurately describe excited states and their relaxation pathways cecam.org. By simulating the trajectories of atoms and electrons, these methods can reveal non-radiative decay processes like internal conversion and intersystem crossing, as well as emission phenomena cecam.org. For systems involving light-matter coupling, such as polaritons, MD simulations can shed light on how modified potential energy surfaces influence reaction dynamics and lifetimes jyu.fi. While specific photochemical studies on this compound are not extensively detailed in the provided search results, the general methodologies described for simulating excited-state dynamics and energy distribution are directly applicable to understanding its potential photochemical transformations cecam.orgstanford.edujyu.fifrontiersin.org. These simulations are crucial for designing photochemical reactions and understanding their outcomes, from basic photophysics to ultrafast laser-induced phenomena cecam.org.

Prediction of Stability and Transformation Pathways of this compound Intermediates

Computational chemistry provides powerful tools for predicting the stability of transient intermediates that may form during reactions involving this compound and for mapping their subsequent transformation pathways. By calculating the energies of various proposed intermediates and transition states, researchers can determine which species are likely to form and which reaction pathways are kinetically or thermodynamically favored mdpi.comuvm.edupku.edu.cn. For example, DFT calculations can assess the stability of radical intermediates, carbocations, or zwitterions that might arise from the cleavage of the C-Br bond or addition across the vinyl group mdpi.comresearchgate.netpku.edu.cn.

Compound List:

this compound

Environmental Considerations and Degradation Pathways of Vinyl Bromoacetate

Environmental Fate Modeling and Prediction of Distribution in Multimedia Systems

Several established models are used for these predictions:

Fugacity-Based Models: Models like the Equilibrium Criterion (EQC) Model use the concept of fugacity (the "escaping tendency" of a chemical) to describe its partitioning between phases.

Box Models: SimpleBox is a widely used multimedia mass balance model that simulates the fate of chemicals on regional and global scales. cefic-lri.org

Linked Modeling Systems: For more detailed, site-specific assessments, various models can be linked. For instance, systems may combine air dispersion models (like AERMOD), soil/vadose zone models (like PRZM-3), and groundwater models (like MODFLOW and MT3DMS) to create a comprehensive picture of a contaminant's journey from its source. taftlaw.comnih.gov

While these models provide a framework for assessing chemicals, specific environmental fate modeling data for vinyl bromoacetate (B1195939) is not extensively documented in publicly available literature. To perform such modeling, key physicochemical properties and degradation half-lives of vinyl bromoacetate in air, water, and soil would be required as inputs. The predictions would indicate the likely environmental compartments where the compound would accumulate. For instance, its volatility and water solubility would determine its tendency to remain in the atmosphere, dissolve in surface water, or adsorb to soil and sediment.

Table 1: Overview of Environmental Fate Model Types

| Model Type | Principle of Operation | Typical Outputs | Examples |

| Multimedia Mass Balance Models | Divides the environment into interconnected compartments (air, water, soil, sediment) and calculates mass flows and concentrations based on chemical properties and environmental conditions. cefic-lri.org | Percentage distribution in each compartment, overall persistence (Pov), predicted environmental concentrations (PECs). cefic-lri.org | SimpleBox, EQC Model |

| Air Dispersion Models | Simulates how pollutants move through the atmosphere based on emission sources, meteorological data, and chemical properties. | Air concentrations at various distances from a source. | AERMOD taftlaw.comnih.gov |

| Surface and Groundwater Models | Predicts the transport and transformation of contaminants in water bodies and underground aquifers, considering factors like water flow, dispersion, and retardation. | Contaminant concentrations in surface water and groundwater over time and distance. taftlaw.comnih.gov | PRZM-3, MODFLOW, MT3DMS taftlaw.comnih.gov |

Biodegradation Mechanisms and Biotransformation Studies

Biodegradation is a critical process that determines the environmental persistence of many organic compounds. It involves the breakdown of substances by microorganisms such as bacteria and fungi. While specific biotransformation studies on this compound are limited, the degradation pathway can be inferred from studies on structurally similar compounds, particularly vinyl acetate (B1210297).

Studies on vinyl acetate show that it is readily biodegradable in various environments, including soil, sewage, and sludge, under both aerobic and anaerobic conditions. nih.govnih.govresearchgate.net The primary mechanism is enzymatic hydrolysis of the ester bond. nih.govnih.govnih.gov

The proposed biodegradation pathway for vinyl acetate proceeds in several steps:

Ester Hydrolysis: The initial step is catalyzed by esterase enzymes, which break the ester linkage to yield vinyl alcohol and acetic acid. nih.govnih.govnih.gov

Tautomerization: Vinyl alcohol is an unstable enol and rapidly undergoes spontaneous tautomerization to form the more stable acetaldehyde. nih.govnih.gov

Oxidation: The resulting acetaldehyde is then oxidized to acetic acid by aldehyde dehydrogenase enzymes. nih.govnih.govnih.gov

Metabolism: Acetic acid (as acetate) can be converted to acetyl-coenzyme A, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle and is ultimately mineralized to carbon dioxide and water. nih.govnih.gov

Based on this model, it is highly probable that this compound undergoes a similar initial biotransformation. An analogous pathway would involve:

Enzymatic Hydrolysis: Cleavage of the ester bond by microbial esterases to produce vinyl alcohol and bromoacetic acid.

Further Degradation: The resulting vinyl alcohol would tautomerize to acetaldehyde, which is then oxidized. Bromoacetic acid would be subject to further degradation, potentially through dehalogenation by other microbial enzymes.

Various bacterial strains have been identified as capable of degrading vinyl acetate, including species of Pseudomonas and Achromobacter. nih.gov These microorganisms, which are common in soil and water, would likely be capable of initiating the degradation of this compound as well.

Table 2: Proposed Analogous Biodegradation Pathway for this compound

| Step | Reactant | Key Enzyme (by analogy with Vinyl Acetate) | Products |

| 1. Hydrolysis | This compound | Vinyl esterase nih.govnih.gov | Vinyl alcohol + Bromoacetic acid |

| 2. Tautomerization | Vinyl alcohol | (Spontaneous) | Acetaldehyde nih.govnih.gov |

| 3. Oxidation | Acetaldehyde | Aldehyde dehydrogenase nih.govnih.govnih.gov | Acetic acid |

| 4. Further Metabolism | Acetic acid, Bromoacetic acid | Various metabolic enzymes | Acetyl-CoA, dehalogenated intermediates, CO₂, H₂O |

Q & A

Q. Example Workflow :

Hypothesis Testing : Link kinetic discrepancies to specific mechanistic pathways (e.g., acid-catalyzed vs. base-mediated hydrolysis) .

Theoretical Framework : Use Arrhenius plots to differentiate activation energies for competing pathways .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Q. Methodological Answer :

Q. Case Study :

- Interaction Effects : High temperature + high initiator concentration may accelerate undesired chain scission .

- Statistical Tools : Use Minitab or R to model non-linear relationships and optimize conditions .

Basic Question: What safety protocols are critical when handling this compound due to its lachrymatory properties?

Q. Methodological Answer :

- Containment : Use fume hoods with HEPA filters and conduct reactions in sealed systems .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and vapor-resistant aprons.

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Advanced Question: How can researchers integrate computational chemistry to predict this compound’s reactivity in novel reaction pathways?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.